3,4-Dicyclopropylbenzaldehyde
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Overview
Description
3,4-Dicyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₃H₁₄O It is characterized by the presence of two cyclopropyl groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde functional group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyclopropylbenzaldehyde typically involves the cyclopropanation of a suitable benzaldehyde derivative. One common method is the reaction of 3,4-dibromobenzaldehyde with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3,4-dicyclopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3,4-dicyclopropylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the cyclopropyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3,4-Dicyclopropylbenzoic acid.
Reduction: 3,4-Dicyclopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
3,4-Dicyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dicyclopropylbenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, lacking the cyclopropyl groups.
3,4-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of cyclopropyl groups.
3,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of cyclopropyl groups.
Uniqueness: 3,4-Dicyclopropylbenzaldehyde is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and affect the compound’s reactivity and stability. This makes it distinct from other benzaldehyde derivatives and provides unique opportunities for chemical transformations and applications.
Properties
IUPAC Name |
3,4-dicyclopropylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-9-1-6-12(10-2-3-10)13(7-9)11-4-5-11/h1,6-8,10-11H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYZVDIXXURTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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